2-(Chloromethoxy)propane
Overview
Description
2-(Chloromethoxy)propane, also known by its IUPAC name this compound, is an organic compound with the molecular formula C4H9ClO It is a chlorinated ether, characterized by the presence of a chlorine atom attached to a methoxy group, which is in turn bonded to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethoxy)propane can be synthesized through the chlorination of 2-methoxypropane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable catalyst or under UV light to facilitate the substitution of a hydrogen atom with a chlorine atom . The reaction conditions often include controlled temperatures and pressures to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced separation techniques, such as distillation and liquid-liquid extraction, is also common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different ethers or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-methoxypropane or 2-amino-propane derivatives.
Oxidation: Production of 2-methoxypropionaldehyde or 2-methoxypropanoic acid.
Reduction: Generation of 2-methoxypropanol.
Scientific Research Applications
2-(Chloromethoxy)propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(chloromethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Another chlorinated ether with similar reactivity but different structural properties.
Chloromethyl isopropyl ether: Shares the chloromethoxy functional group but differs in the arrangement of carbon atoms.
Uniqueness
2-(Chloromethoxy)propane is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other chlorinated ethers. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(chloromethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGPUGZLDGHFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498019 | |
Record name | 2-(Chloromethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-58-4 | |
Record name | 2-(Chloromethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3587-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(chloromethoxy)propane in sevoflurane synthesis?
A1: this compound serves as the starting material for sevoflurane synthesis. The process involves a halogen-exchange fluorination reaction []. In this reaction, the chlorine atom in this compound is replaced by a fluorine atom, ultimately yielding sevoflurane.
Q2: How do ionic liquids enhance the synthesis of sevoflurane from this compound?
A2: The research paper highlights the advantages of using ionic liquids as solvents in this reaction []. They offer several benefits:
- Phase-transfer catalysis: Ionic liquids can dissolve both the inorganic fluorinating agent (KF) and the organic this compound, facilitating the reaction between them [].
- High yield and selectivity: The use of ionic liquids leads to a high yield of sevoflurane (94.6%) and minimizes the formation of unwanted byproducts [].
- Reusability: The ionic liquid can be reused multiple times without significant loss of its catalytic activity, making the process more cost-effective and environmentally friendly [].
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